

# An In-Depth Technical Guide to 2-Methoxy-5-nitrobenzotrifluoride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzotrifluoride

Cat. No.: B1294411

[Get Quote](#)

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Methoxy-5-nitrobenzotrifluoride**, tailored for researchers, scientists, and professionals in drug development.

## Core Chemical Properties

**2-Methoxy-5-nitrobenzotrifluoride** (CAS No: 654-76-2) is a substituted aromatic compound with the molecular formula  $C_8H_6F_3NO_3$ .<sup>[1][2]</sup> Its structure, featuring a methoxy group, a nitro group, and a trifluoromethyl group on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dye industries.<sup>[1]</sup>

## Physical and Chemical Data

The key physical and chemical properties of **2-Methoxy-5-nitrobenzotrifluoride** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	221.13 g/mol	[1][2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	79-81 °C	[1]
Boiling Point	~267.2 °C at 760 mmHg	[1]
Solubility	Low in water; Soluble in common organic solvents such as dichloromethane and toluene.	
Purity	Typically ≥99.0%	[1]
Calculated logP	2.6	[3]
Calculated pKa	Not available	
Density	Not available	
Vapor Pressure	Not available	

## Chemical Reactivity and Synthetic Utility

The reactivity of **2-Methoxy-5-nitrobenzotrifluoride** is dictated by its three functional groups. The trifluoromethyl group enhances lipophilicity and metabolic stability in potential drug candidates.<sup>[4]</sup> The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group, a key transformation for further functionalization. The methoxy group is an electron-donating group, influencing the regioselectivity of electrophilic aromatic substitution reactions.

## Reduction of the Nitro Group

A common and crucial reaction of **2-Methoxy-5-nitrobenzotrifluoride** is the reduction of the nitro group to form 2-Methoxy-5-aminobenzotrifluoride. This transformation is a gateway to a wide range of derivatives, as the resulting aniline is a versatile nucleophile.

This protocol describes a general procedure for the reduction of a nitroaromatic compound using catalytic hydrogenation, a method known for its high efficiency and clean reaction profile.

[5]

Materials:

- **2-Methoxy-5-nitrobenzotrifluoride**
- Methanol (reagent grade)
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas (H<sub>2</sub>)
- Inert gas (Nitrogen or Argon)
- Filtration agent (e.g., Celite®)

Procedure:

- In a suitable hydrogenation vessel, dissolve **2-Methoxy-5-nitrobenzotrifluoride** in methanol.
- Carefully add 10% Pd/C to the solution under an inert atmosphere.
- Seal the vessel and purge it with hydrogen gas.
- Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

- Wash the filter cake with methanol to ensure all the product is collected.
- Concentrate the filtrate under reduced pressure to obtain the crude 2-Methoxy-5-aminobenzotrifluoride, which can be further purified by recrystallization or column chromatography.

## Synthesis of 2-Methoxy-5-nitrobenzotrifluoride

A plausible synthetic route to **2-Methoxy-5-nitrobenzotrifluoride** involves the nucleophilic aromatic substitution of a chlorine atom in 2-chloro-5-nitrobenzotrifluoride with a methoxy group from sodium methoxide.

## Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

### Materials:

- 2-Chloro-5-nitrobenzotrifluoride[6]
- Sodium methoxide
- Methanol (anhydrous)
- Inert gas (Nitrogen or Argon)

### Procedure:

- In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-chloro-5-nitrobenzotrifluoride in anhydrous methanol.[6]
- Add sodium methoxide to the solution. The reaction is typically performed with a slight excess of the nucleophile.
- Heat the reaction mixture to reflux and maintain this temperature, with stirring, for several hours.
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.

- Cool the reaction mixture to room temperature and carefully neutralize any excess sodium methoxide with a dilute acid (e.g., 1 M HCl).
- Remove the methanol under reduced pressure.
- Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to yield the crude product.
- Purify the crude **2-Methoxy-5-nitrobenzotrifluoride** by recrystallization or column chromatography.

## Spectroscopic Properties

The structural confirmation of **2-Methoxy-5-nitrobenzotrifluoride** relies on various spectroscopic techniques.

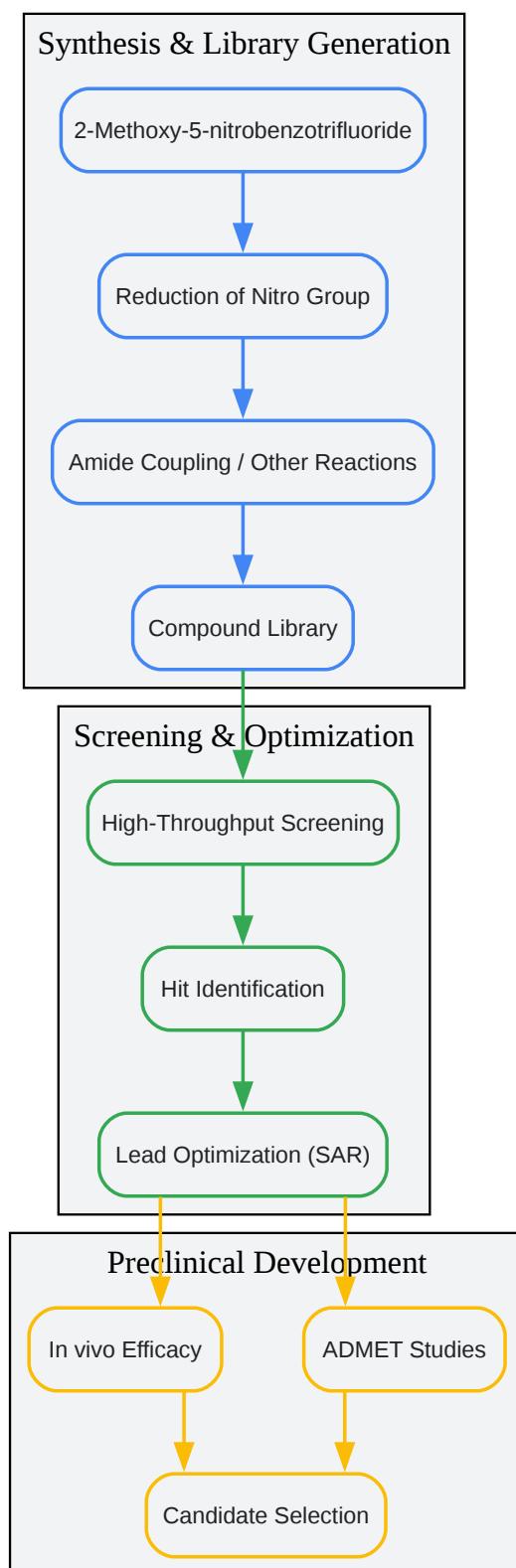
- Mass Spectrometry (MS): The electron ionization mass spectrum is available in the NIST database.[\[2\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum, showing characteristic peaks for the nitro, methoxy, and trifluoromethyl groups, is also available from NIST.[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra are not readily available, the expected chemical shifts can be predicted based on the analysis of similar structures.[\[7\]](#)[\[8\]](#)
  - $^1\text{H}$  NMR: Three signals are expected in the aromatic region, corresponding to the three protons on the benzene ring. A singlet with an integration of 3H would be observed for the methoxy group protons.
  - $^{13}\text{C}$  NMR: Eight distinct signals are expected, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

- <sup>19</sup>F NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF<sub>3</sub> group is sensitive to the electronic environment of the aromatic ring.[3][9][10][11]

## Applications in Drug Discovery and Development

The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4][12] As such, **2-Methoxy-5-nitrobenzotrifluoride** serves as a valuable building block in the synthesis of novel therapeutic agents.[1] Its utility is highlighted in the synthesis of compounds with potential antimicrobial and anticancer activities.[13][14]

The following diagram illustrates a general workflow where an intermediate like **2-Methoxy-5-nitrobenzotrifluoride** is utilized in a drug discovery program.

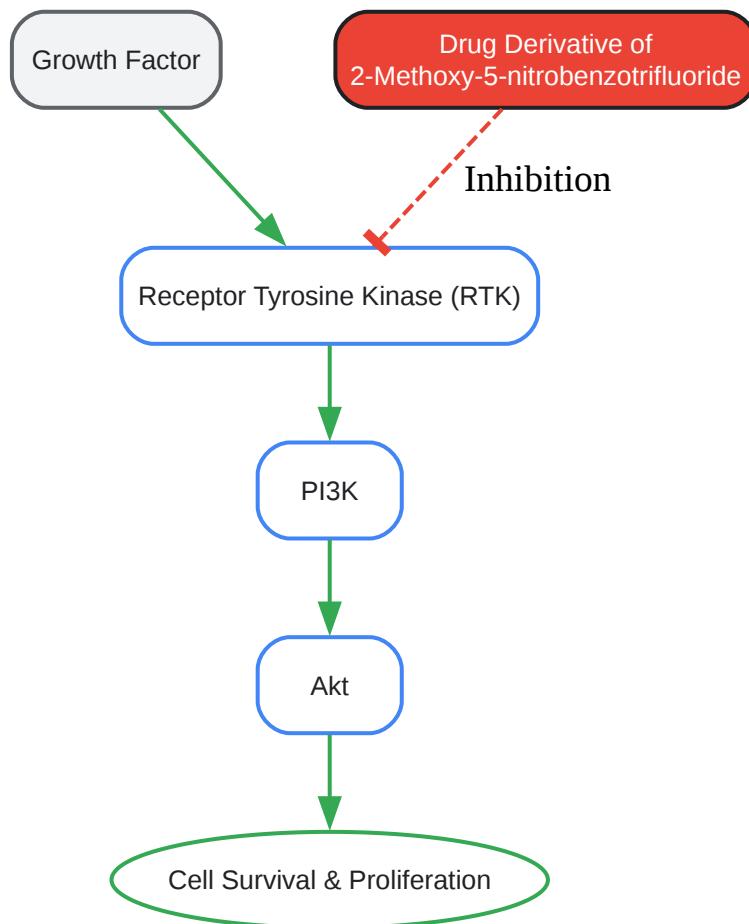


[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing **2-Methoxy-5-nitrobenzotrifluoride**.

## Hypothetical Signaling Pathway Involvement

While there is no direct evidence of **2-Methoxy-5-nitrobenzotrifluoride** modulating specific signaling pathways, its derivatives, owing to the trifluoromethyl moiety, could potentially be designed to target various cellular pathways implicated in diseases like cancer.<sup>[4]</sup> For instance, a synthesized derivative could act as a kinase inhibitor. The diagram below illustrates a hypothetical scenario where a drug derived from this intermediate inhibits a pro-survival signaling pathway.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of an RTK signaling pathway by a drug derivative.

## Conclusion

**2-Methoxy-5-nitrobenzotrifluoride** is a chemical intermediate with significant potential in the synthesis of complex organic molecules. Its unique combination of functional groups makes it a

valuable precursor in the development of new pharmaceuticals and other specialty chemicals. This guide has provided a detailed overview of its chemical properties, synthetic accessibility, and potential applications, offering a solid foundation for researchers and developers working with this compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 2. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 3. <sup>19</sup>F [nmr.chem.ucsb.edu]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloro-5-nitrobenzotrifluoride 97 777-37-7 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. <sup>19</sup>Flourine NMR [chem.ch.huji.ac.il]
- 10. Fast <sup>19</sup>F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. colorado.edu [colorado.edu]
- 12. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methoxy-5-nitrobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294411#2-methoxy-5-nitrobenzotrifluoride-chemical-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)